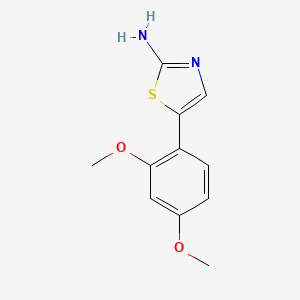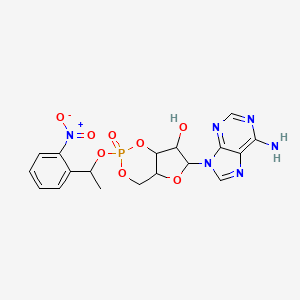
4,4,5,5-Tetramethyl-2-(4-phenoxy-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,5,5-Tetramethyl-2-(4-phenoxy-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds. This compound features a dioxaborolane ring, which is a five-membered ring containing boron and oxygen atoms, and a phenyl group substituted with phenoxy and trifluoromethyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(4-phenoxy-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Phenylboronic Acid Derivative: The starting material, 4-phenoxy-2-(trifluoromethyl)phenylboronic acid, can be synthesized through the borylation of the corresponding aryl halide using a palladium catalyst and a boron source such as bis(pinacolato)diboron.
Cyclization to Form the Dioxaborolane Ring: The phenylboronic acid derivative is then reacted with pinacol (2,3-dimethyl-2,3-butanediol) under dehydrating conditions to form the dioxaborolane ring. This step typically requires a dehydrating agent such as molecular sieves or an azeotropic distillation setup.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. Key considerations include:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, solvent, and catalyst concentrations.
Purification: Using techniques such as recrystallization, chromatography, or distillation to purify the final product.
Safety and Environmental Concerns: Managing the use of hazardous reagents and solvents, and ensuring proper waste disposal.
化学反应分析
Types of Reactions
4,4,5,5-Tetramethyl-2-(4-phenoxy-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Hydrolysis: The dioxaborolane ring can be hydrolyzed under acidic or basic conditions to yield the corresponding boronic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used in cross-coupling and hydrolysis reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
Biaryl Compounds: Formed in Suzuki-Miyaura cross-coupling reactions.
Phenols: Formed in oxidation reactions.
Boronic Acids: Formed in hydrolysis reactions.
科学研究应用
Chemistry
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds.
Catalysis: Employed in catalytic processes due to its ability to form stable complexes with transition metals.
Biology and Medicine
Drug Development: Utilized in the synthesis of pharmaceutical compounds, particularly those requiring the formation of carbon-carbon bonds.
Bioconjugation: Used in the modification of biomolecules for research and therapeutic purposes.
Industry
Materials Science: Applied in the development of advanced materials, such as polymers and electronic materials, due to its unique chemical properties.
Agriculture: Used in the synthesis of agrochemicals, including herbicides and pesticides.
作用机制
The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-phenoxy-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane in chemical reactions involves the formation of a boronate complex with a transition metal catalyst. This complex facilitates the transfer of the boronic ester group to the electrophilic partner, such as an aryl halide, in cross-coupling reactions. The presence of the phenoxy and trifluoromethyl groups can influence the reactivity and selectivity of the compound by stabilizing the transition state and intermediates.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Lacks the phenoxy and trifluoromethyl substituents, making it less sterically hindered and potentially less selective.
2-(Trifluoromethyl)phenylboronic Acid: Contains the trifluoromethyl group but lacks the dioxaborolane ring, affecting its reactivity and stability.
Uniqueness
4,4,5,5-Tetramethyl-2-(4-phenoxy-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane is unique due to the combination of the dioxaborolane ring and the phenoxy and trifluoromethyl substituents. This combination provides enhanced stability, reactivity, and selectivity in chemical reactions, making it a valuable compound in various scientific and industrial applications.
属性
分子式 |
C19H20BF3O3 |
|---|---|
分子量 |
364.2 g/mol |
IUPAC 名称 |
4,4,5,5-tetramethyl-2-[4-phenoxy-2-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C19H20BF3O3/c1-17(2)18(3,4)26-20(25-17)16-11-10-14(12-15(16)19(21,22)23)24-13-8-6-5-7-9-13/h5-12H,1-4H3 |
InChI 键 |
MZDYHSBPRWBIKB-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC3=CC=CC=C3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine](/img/structure/B12098798.png)

![(4R,5S,6S)-3-[[(3S,5S)-5-[[(3-Carboxyphenyl)amino]carbonyl]-1-[[(4R,5S,6S)-3-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-2-yl]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid](/img/structure/B12098803.png)


![5-(hydroxymethyl)-4-methyl-2-[1-(4,5,6-trihydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-4H-cyclopenta[a]phenanthren-17-yl)ethyl]-2,3-dihydropyran-6-one](/img/structure/B12098822.png)








